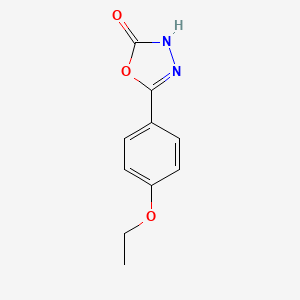

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Description

Structural Characterization

Molecular Geometry and Crystallographic Analysis

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one belongs to the 1,3,4-oxadiazolone family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The molecular geometry is influenced by conjugation within the oxadiazolone ring and steric interactions from the 4-ethoxyphenyl substituent. While direct crystallographic data for this compound is unavailable, related 1,3,4-oxadiazole derivatives exhibit planar ring structures with dihedral angles between aromatic substituents typically ranging from 8° to 12°. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrates a planar oxadiazole ring with dihedral angles of 8.06° and 11.21° relative to its phenyl groups. The ethoxy group in the target compound likely adopts a coplanar orientation with the aromatic ring, minimizing steric hindrance.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.20 g/mol | |

| SMILES Code | O=C1OC(C2=CC=C(OCC)C=C2)=NN1 |

Spectroscopic Identification (UV-Vis, FT-IR, NMR)

UV-Vis Spectroscopy

The compound’s UV-Vis spectrum is expected to show absorption bands corresponding to π→π* transitions in the aromatic system and n→π* transitions in the carbonyl group. While specific data is unavailable, analogous 4-ethoxyphenyl-substituted oxadiazoles typically exhibit λₘₐₓ values in the range of 250–300 nm for aromatic π-systems and 320–350 nm for conjugated carbonyl groups.

FT-IR Spectroscopy

Key IR absorption bands include:

- C=O Stretch : ~1700–1750 cm⁻¹ (strong, broad peak due to the oxadiazolone carbonyl).

- C–O–C (Ethoxy) : ~1100–1250 cm⁻¹ (asymmetric and symmetric stretching).

- C=C (Aromatic) : ~1450–1600 cm⁻¹ (moderate-intensity bands).

NMR Spectroscopy

1H NMR (CDCl₃) and 13C NMR data are critical for confirming the structure:

- Ethoxy Group : δ 1.3–1.5 ppm (CH₃, triplet), δ 3.9–4.1 ppm (OCH₂, quartet).

- Aromatic Protons : δ 6.8–7.5 ppm (multiplet, integrating to 4H for the 4-ethoxyphenyl ring).

- Oxadiazolone Protons : No observable signals due to the absence of protons on the ring.

- 13C NMR : δ 150–160 ppm (C=O carbonyl), δ 110–130 ppm (aromatic carbons), δ 40–50 ppm (OCH₂).

Tautomeric Behavior and Ring Conformation

The 2,3-dihydro-1,3,4-oxadiazol-2-one core exists in a lactone form, stabilized by resonance and intramolecular hydrogen bonding. Computational studies on analogous oxadiazolones indicate that the lactone tautomer is energetically favored over thione or hydroxy tautomers due to reduced ring strain and enhanced aromaticity. The ethoxyphenyl group’s electron-donating nature may further stabilize the conjugated system, locking the ring in a planar conformation.

| Tautomer | Stability | Key Factor |

|---|---|---|

| Lactone (C=O) | Most stable | Resonance stabilization |

| Hydroxy (C–OH) | Less stable | Strain in ring |

| Thione (C=S) | Unlikely | Poor resonance |

Comparative Analysis with Related 1,3,4-Oxadiazole Derivatives

The structural and spectroscopic properties of 5-(4-ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one can be benchmarked against closely related compounds:

The ethoxyphenyl group in the target compound increases lipophilicity compared to methoxy analogs, potentially altering biological activity and solubility. Additionally, the 2,3-dihydro-1,3,4-oxadiazol-2-one scaffold is distinct from fully unsaturated oxadiazoles, as its saturated ring reduces conjugation but enhances stability.

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-8-5-3-7(4-6-8)9-11-12-10(13)15-9/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZJIMADCPABFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with an oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one exhibits significant antimicrobial properties. The mechanism of action typically involves the inhibition of specific enzymes crucial for microbial growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

This data indicates that the compound effectively inhibits the growth of both bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Derivatives of oxadiazoles have demonstrated the ability to inhibit cancer cell proliferation across different cancer types.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 | |

| MCF7 (Breast Cancer) | 0.67 | |

| PC-3 (Prostate Cancer) | 0.80 |

The IC50 values indicate that this compound has potent anticancer effects, particularly against liver and breast cancer cell lines.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has shown potential anti-inflammatory effects. The proposed mechanism includes modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazoles could significantly reduce tumor size in animal models when administered at specific dosages.

- Another research project focused on the antimicrobial properties highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, suggesting its potential use in clinical settings for treating infections where conventional antibiotics fail.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 1,3,4-oxadiazol-2-one moiety is a common pharmacophore, with substituents dictating physicochemical and biological properties. Key analogs include:

Key Observations:

- Electronic Effects : The ethoxyphenyl group’s electron-donating nature contrasts with fluorophenyl (electron-withdrawing) and pyridinyl (electron-deficient) substituents. This impacts the oxadiazolone ring’s electron density, altering reactivity in nucleophilic or electrophilic reactions .

- Lipophilicity : The ethoxy group increases lipophilicity (logP ~2–3 estimated) compared to polar groups like pyridinyl (logP ~0.5–1.5) but less than trifluoromethylphenylmethoxy (logP >3) .

- Solubility: Amino-substituted analogs (e.g., 5-(2-aminophenyl)) exhibit higher aqueous solubility at acidic pH due to protonation , whereas ethoxyphenyl derivatives may require formulation enhancements for bioavailability.

Stability and Degradation

The oxadiazol-2-one ring is generally stable under physiological conditions but susceptible to hydrolysis in strongly acidic/basic environments. Electron-donating groups (e.g., ethoxy) may accelerate ring-opening compared to electron-withdrawing substituents like fluorine .

Biological Activity

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by an oxadiazole ring fused with an ethoxyphenyl group, contributes to its significant biological activity and stability. This article delves into the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure

The chemical formula for 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is . The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the cyclization of 4-ethoxybenzohydrazide with carbon disulfide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Antimicrobial Activity

5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one exhibits notable antimicrobial properties. Research indicates that compounds with oxadiazole rings demonstrate significant inhibitory effects against various bacteria and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial growth .

Table 1: Antimicrobial Activity Data

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation across various types of cancer cells. For instance, in vitro assays demonstrated that certain derivatives exhibited IC50 values lower than established anticancer drugs .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Cancer) | 1.18 | |

| MCF7 (Breast Cancer) | 0.67 | |

| PC-3 (Prostate Cancer) | 0.80 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has shown potential anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .

The biological activity of 5-(4-Ethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is attributed to its ability to interact with various molecular targets. It may inhibit enzymes involved in microbial metabolism or cancer cell proliferation through binding to active sites or altering conformational states of these enzymes .

Key Molecular Targets

- Enzymes : Inhibition of cyclooxygenases (COX) and other critical enzymes involved in inflammation and cancer progression.

- Receptors : Potential modulation of receptor activity related to cellular signaling pathways.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the oxadiazole scaffold to enhance biological activity. For example:

Q & A

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition profiles.

- HPLC-MS : Monitors degradation products in acidic/basic environments.

- Quantum mechanical calculations : Predict hydrolytic or oxidative degradation pathways by analyzing electron density maps .

What analytical challenges arise in purifying this compound?

Basic Research Question

Common challenges include:

- Byproduct formation : Due to competing cyclization pathways during synthesis .

- Crystallization difficulties : Poor solubility in polar solvents necessitates mixed-solvent systems (e.g., DMSO/water).

- Chiral resolution : Racemic mixtures require chiral HPLC columns or crystallization additives .

How are reaction mechanisms for oxadiazole formation elucidated?

Advanced Research Question

Mechanistic studies use isotopic labeling (e.g., ¹⁵N-tracers) and kinetic isotope effects (KIEs) to identify rate-determining steps. For cyclization reactions, in situ FT-IR monitors intermediate formation (e.g., thiosemicarbazide → oxadiazole) . Computational studies model transition states to confirm concerted vs. stepwise pathways .

How does polymorphism affect the physicochemical properties of this compound?

Advanced Research Question

Polymorphs are identified via PXRD and DSC , with distinct melting points and solubility profiles. For example, a study on a related oxadiazole reported two polymorphs: Form I (monoclinic) and Form II (triclinic), differing in hydrogen-bonding networks . Stability under humidity and temperature is critical for formulation studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.